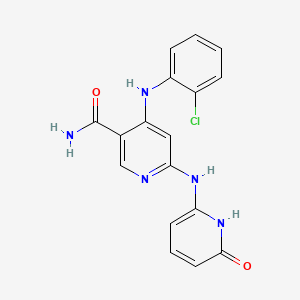![molecular formula C35H41K3N2O14S4 B12373805 tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)
tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate is a complex organic compound that features multiple functional groups, including carboxyl, sulfonate, and indolium moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the indolium core, the introduction of sulfonate groups, and the attachment of carboxybutyl and sulfonatopropyl side chains. Each step requires specific reagents and conditions, such as:
Formation of the indolium core: This might involve the cyclization of a suitable precursor under acidic conditions.
Introduction of sulfonate groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of side chains: This could involve alkylation or acylation reactions using appropriate alkyl or acyl halides.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The indolium core can be reduced to form indole derivatives.
Substitution: The carboxyl and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions such as basic or acidic environments, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be used as a fluorescent probe or a labeling agent due to its indolium core, which can exhibit fluorescence.
Medicine
Industry
In industry, it might be used in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a fluorescent probe, it might interact with specific biomolecules, leading to changes in fluorescence that can be detected and measured.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tripotassium indolium sulfonate: Similar in structure but lacks the carboxybutyl side chain.
Disodium indolium sulfonate: Similar but with different counterions and possibly different solubility properties.
Uniqueness
The uniqueness of tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate lies in its specific combination of functional groups, which can confer unique chemical and physical properties, such as solubility, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C35H41K3N2O14S4 |
|---|---|
Molekulargewicht |
959.3 g/mol |
IUPAC-Name |
tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C35H44N2O14S4.3K/c1-34(2)27-23-25(54(46,47)48)14-16-29(27)36(19-9-21-52(40,41)42)31(34)11-5-4-6-12-32-35(3,18-8-7-13-33(38)39)28-24-26(55(49,50)51)15-17-30(28)37(32)20-10-22-53(43,44)45;;;/h4-6,11-12,14-17,23-24H,7-10,13,18-22H2,1-3H3,(H4-,38,39,40,41,42,43,44,45,46,47,48,49,50,51);;;/q;3*+1/p-3 |
InChI-Schlüssel |
FAVLRQSUPTVDEI-UHFFFAOYSA-K |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCC(=O)O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCC(=O)O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


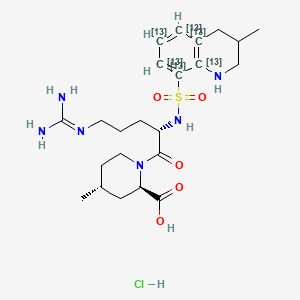

![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)
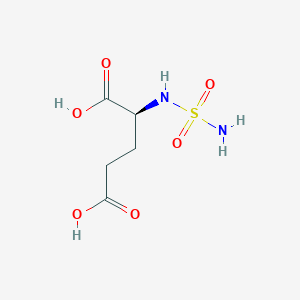
![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
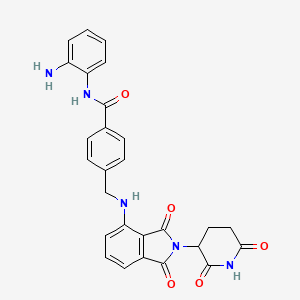
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
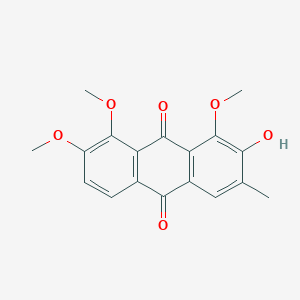
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)


